N-(4-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-17-9-12(15-16-17)13(18)14-8-7-10-3-5-11(19-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKYXVBCAJDQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The compound’s triazole-carboxamide scaffold is shared with several analogs, but substituent variations dictate pharmacological and physicochemical properties:
Key Observations :
- Ethoxy or methyl substituents () further modulate solubility and metabolic stability.
- Triazole Methylation: The 1-methyl group in the target compound may reduce metabolic oxidation compared to non-methylated analogs .
Pharmacological Activity Comparison
Antiepileptic Potential
- RFM : Demonstrates broad-spectrum AED activity attributed to its triazole-carboxamide core and fluorinated aryl group .
- RTG (N-(2-amino-4-(4-fluorobenzylamino)phenyl carbamic acid ethyl ester): A structurally distinct ester-based AED with unique binding kinetics compared to triazole derivatives .
- However, the absence of fluorine atoms could reduce potency compared to RFM.
Enzyme Inhibition
- IDO1 Inhibitors: Derivatives like 5-aryl-N-(2-(sulfamoylamino)ethyl)-2H-1,2,3-triazole-4-carboxamide () show indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. The target compound’s carboxamide group may similarly engage in hydrogen bonding with enzymatic active sites .
Solubility and Stability
- Methoxy vs.
- Crystallinity : SHELX-refined crystal structures () for analogs like N-(tert-butyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide () highlight the role of substituents in packing efficiency and stability .
Q & A
Q. What are the common synthetic routes for N-(4-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, to form the triazole core. Key steps include:
- Azide Preparation : Reacting 4-methoxyphenethyl chloride with sodium azide to generate the corresponding azide.
- Cycloaddition : Coupling the azide with a 1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivative under Cu(I) catalysis (e.g., CuI) in solvents like DMF or THF . Optimization strategies:
- Use continuous flow systems to enhance reaction efficiency and scalability.
- Adjust solvent polarity (e.g., acetonitrile for faster kinetics) and catalyst loading (0.1–5 mol%) to balance yield and cost .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and substitution patterns (e.g., methoxyphenethyl group) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) using programs like SHELXL for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and purity, critical for structure elucidation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for triazole carboxamide derivatives through experimental design?
Contradictions in biological data (e.g., varying IC₅₀ values across studies) can arise from assay conditions or cell line variability. Methodological approaches include:
- Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays .
- Dose-Response Curves : Perform multi-point dilution series to ensure reproducibility.
- Control Compounds : Include known inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .
- Meta-Analysis : Compare data across studies with standardized protocols (e.g., ATP concentration in kinase assays) .
Q. What strategies are employed to elucidate the structure-activity relationships (SAR) of triazole carboxamides targeting specific enzymes or receptors?
SAR studies focus on systematic structural modifications:
- Substituent Variation : Replace the 4-methoxyphenethyl group with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups to assess impact on binding .
- Bioisosteric Replacement : Swap the triazole ring with oxadiazole or imidazole to probe scaffold flexibility .
- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes with targets like β-catenin or kinases .
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors/donors using software like Schrödinger .
Methodological Considerations
Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
- Formulation Studies : Use lipid-based carriers (e.g., liposomes) or cyclodextrin complexes to improve aqueous solubility .
- Log P Adjustments : Modify substituents (e.g., reduce methoxy groups) to lower octanol-water partition coefficients, balancing lipophilicity and solubility .
Q. What experimental approaches are used to confirm the mechanism of action (MOA) of this compound in disease models?
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to verify binding to proposed targets .
- CRISPR Knockout Models : Delete suspected targets (e.g., kinases) to confirm loss of compound efficacy .
- Pathway Analysis : Employ RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., Wnt/β-catenin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
